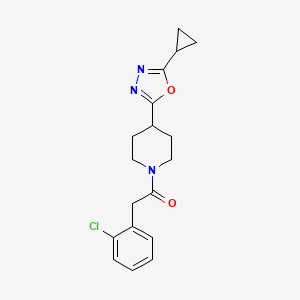

3-Benzyl-5-(3-ethoxy-4-hydroxy-benzylidene)-2-thioxo-thiazolidin-4-one

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

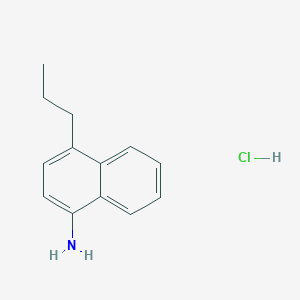

(Z)-3-benzyl-5-(3-ethoxy-4-hydroxybenzylidene)-2-thioxothiazolidin-4-one, also known as BEHT, is a thiazolidinone derivative that has been studied for its potential applications in scientific research. This compound has shown promising results in various studies, particularly in its ability to inhibit the growth of cancer cells. In

科学的研究の応用

Supramolecular Structures

Research on similar thioxothiazolidin-4-one derivatives has demonstrated their ability to form diverse supramolecular structures through hydrogen bonding and other non-covalent interactions. These structures exhibit a wide range of geometrical configurations, suggesting potential applications in materials science and nanotechnology for designing new molecular assemblies with specific physical and chemical properties (Delgado et al., 2005).

Antimicrobial Activity

A series of derivatives synthesized from thioxothiazolidin-4-one have been evaluated for their antimicrobial properties. These compounds showed varying degrees of activity against both gram-positive and gram-negative bacteria, indicating their potential as lead compounds for developing new antimicrobial agents. The specific structural features of these derivatives play a crucial role in their antimicrobial efficacy, highlighting the importance of molecular design in drug discovery (PansareDattatraya & Devan, 2015).

Anticancer Potential

Thiazolidin-4-one derivatives have also been explored for their anticancer potential. Certain compounds in this class have demonstrated significant activity against various cancer cell lines, including those associated with leukemia, melanoma, and breast cancer. This suggests that these derivatives may serve as a basis for the development of new anticancer therapies. The structure-activity relationships (SAR) revealed through these studies can guide the optimization of these compounds for improved efficacy and reduced toxicity (Deep et al., 2016).

Molecular Docking and Computational Studies

Computational studies, including molecular docking and Density Functional Theory (DFT) analyses, have been applied to thioxothiazolidin-4-one derivatives to investigate their interaction mechanisms with biological targets. These studies provide insights into the molecular basis of the compounds' biological activities and can help predict their behavior in biological systems. This approach is valuable for drug design, allowing researchers to refine compounds before synthesis and testing (Khelloul et al., 2016).

Synthesis and Characterization

The synthesis and characterization of thioxothiazolidin-4-one derivatives have been extensively studied, with research focusing on developing efficient synthetic routes and understanding the chemical properties of these compounds. These studies are foundational for the application of thioxothiazolidin-4-one derivatives in pharmaceuticals and materials science, as they provide the necessary methodologies for producing and manipulating these compounds for various applications (Spoorthy et al., 2021).

特性

| { "Design of the Synthesis Pathway": "The synthesis pathway for (Z)-3-benzyl-5-(3-ethoxy-4-hydroxybenzylidene)-2-thioxothiazolidin-4-one involves the condensation of 3-ethoxy-4-hydroxybenzaldehyde with thiosemicarbazide, followed by cyclization with benzyl bromide and subsequent reaction with 2-bromoacetic acid to form the final product.", "Starting Materials": [ "3-ethoxy-4-hydroxybenzaldehyde", "thiosemicarbazide", "benzyl bromide", "2-bromoacetic acid" ], "Reaction": [ "Step 1: Condensation of 3-ethoxy-4-hydroxybenzaldehyde with thiosemicarbazide in ethanol to form 3-ethoxy-4-hydroxybenzylidene-thiosemicarbazide.", "Step 2: Cyclization of 3-ethoxy-4-hydroxybenzylidene-thiosemicarbazide with benzyl bromide in ethanol to form (Z)-3-benzyl-5-(3-ethoxy-4-hydroxybenzylidene)-2-thioxothiazolidin-4-one.", "Step 3: Reaction of (Z)-3-benzyl-5-(3-ethoxy-4-hydroxybenzylidene)-2-thioxothiazolidin-4-one with 2-bromoacetic acid in ethanol to form the final product." ] } | |

CAS番号 |

324565-14-2 |

分子式 |

C19H17NO3S2 |

分子量 |

371.5 g/mol |

IUPAC名 |

(5E)-3-benzyl-5-[(3-ethoxy-4-hydroxyphenyl)methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one |

InChI |

InChI=1S/C19H17NO3S2/c1-2-23-16-10-14(8-9-15(16)21)11-17-18(22)20(19(24)25-17)12-13-6-4-3-5-7-13/h3-11,21H,2,12H2,1H3/b17-11+ |

InChIキー |

GIUYRGSYCKSGMO-GZTJUZNOSA-N |

異性体SMILES |

CCOC1=C(C=CC(=C1)/C=C/2\C(=O)N(C(=S)S2)CC3=CC=CC=C3)O |

SMILES |

CCOC1=C(C=CC(=C1)C=C2C(=O)N(C(=S)S2)CC3=CC=CC=C3)O |

正規SMILES |

CCOC1=C(C=CC(=C1)C=C2C(=O)N(C(=S)S2)CC3=CC=CC=C3)O |

溶解性 |

not available |

製品の起源 |

United States |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

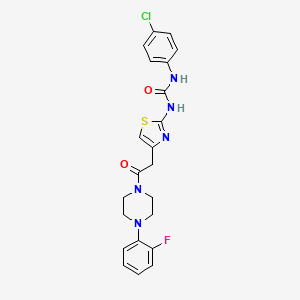

![Ethyl 3-(3-chlorophenyl)-5-(4-(morpholinosulfonyl)benzamido)-4-oxo-3,4-dihydrothieno[3,4-d]pyridazine-1-carboxylate](/img/structure/B2636040.png)

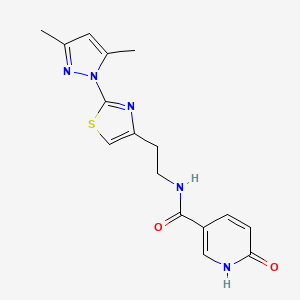

![2-(trifluoromethyl)-N-(2,3,7-trimethyl-5-oxo-5H-thiazolo[3,2-a]pyrimidin-6-yl)benzamide](/img/structure/B2636042.png)

![N-[(1,2-dimethyl-5-indolyl)methyl]-2-methyl-3-nitrobenzamide](/img/structure/B2636044.png)